molecular formula C8H7BrClN B2552957 7-Bromo-5-chloroindoline CAS No. 1368999-30-7

7-Bromo-5-chloroindoline

Cat. No.: B2552957
CAS No.: 1368999-30-7
M. Wt: 232.51
InChI Key: ISNLAPYSHBFQPM-UHFFFAOYSA-N
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Description

7-Bromo-5-chloroindoline is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities Indole derivatives are prevalent in many natural products and pharmaceuticals due to their diverse biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloroindoline typically involves the bromination and chlorination of indoline. One common method is the electrophilic substitution reaction where indoline is treated with bromine and chlorine under controlled conditions. For instance, bromocyclization can be used to introduce the bromine atom, while chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-chloroindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to less oxidized forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoindoline derivatives, while substitution reactions can produce a variety of functionalized indoline compounds.

Scientific Research Applications

7-Bromo-5-chloroindoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloroindoline involves its interaction with various molecular targets. The bromine and chlorine atoms enhance its ability to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 5-Bromoindoline
  • 7-Chloroindoline
  • 5,7-Dibromoindoline
  • 5,7-Dichloroindoline

Comparison: 7-Bromo-5-chloroindoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological properties. Compared to 5-Bromoindoline or 7-Chloroindoline, the dual halogenation enhances its potential for diverse applications. The combination of bromine and chlorine also affects its chemical stability and solubility, making it suitable for specific industrial and research purposes.

Properties

IUPAC Name

7-bromo-5-chloro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNLAPYSHBFQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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